molecular formula C8H15NO4S B558340 Boc-L-cysteine CAS No. 20887-95-0

Boc-L-cysteine

Cat. No. B558340
CAS RN: 20887-95-0
M. Wt: 221.28 g/mol
InChI Key: ATVFTGTXIUDKIZ-YFKPBYRVSA-N
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Description

Boc-L-cysteine is a precursor of L-cysteine, which is the rate-limiting amino acid in the production of glutathione . It is formed by the dimerization of two cysteines through the sulfur . It appears as white crystals or crystalline powder .


Synthesis Analysis

Boc-L-cysteine is obtained by incubating L-cysteine with allyl bromide and hydrochloric acid . The conversion from Boc to Boc-L-cysteine is catalyzed by an enzyme called fatty acid synthase .


Molecular Structure Analysis

The molecular formula of Boc-L-cysteine is C6H12N2O4S2 . The conversion from Boc to L-cysteine is catalyzed by thiolase, which converts it to cystathionine .


Chemical Reactions Analysis

The conversion from Boc to L-cysteine is catalyzed by thiolase, which converts it to cystathionine . Boc-L-cysteine can be reversibly converted to its conjugate (Boc) and back again .


Physical And Chemical Properties Analysis

Boc-L-cysteine has a molecular weight of 240.30 . It appears as white crystals or crystalline powder . Its solubility is 0.19 mg/mL . It has a boiling point of 468.2 ℃ at 760 mmHg and a melting point of >240 ℃ (dec) . Its density is 1.6±0.1 g/cm 3 .

Safety And Hazards

Boc-L-cysteine is combustible . In case of fire, hazardous combustion gases or vapors may be liberated . In case of skin contact, rinse skin with water/shower . After swallowing, rinse mouth and call a doctor if you feel unwell .

Future Directions

Recent advances in chiral analysis of proteins and peptides have developed chromatographic and electrophoretic techniques, such as LC, SFC, GC, and CE, for the enantioseparation of amino acids and peptides . The discovery and development of new chiral stationary phases and derivatization reagents could increase the resolution of chiral separations .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(12)9-5(4-14)6(10)11/h5,14H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVFTGTXIUDKIZ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175033
Record name N-tert-Butyloxycarbonylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-cysteine

CAS RN

20887-95-0
Record name N-tert-Butyloxycarbonylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020887950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butyloxycarbonylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can Boc-L-cysteine be used to direct the coordination mode of metal complexes?

A1: Boc-L-cysteine and its derivatives can control how metal complexes bind to ligands. For instance, researchers used S-(pyridin-2-ylmethyl)-Boc-L-cysteine methyl ester to direct the coordination of fac-M(H2O)3(CO)3+ (M = Re, 99mTc) specifically to the N,S,N(Py) mode. [] This selectivity arises from the orthogonal protecting groups on the C-terminus (methyl ester) and N-terminus (Boc), effectively blocking other potential binding sites. []

Q2: What is the role of Boc-L-cysteine in synthesizing gold nanoparticle-decorated magnetic nanocomposites?

A2: Boc-L-cysteine acts as a linker molecule in synthesizing Fe3O4@Au-Nps nanocomposites. [] The thiol group of Boc-L-cysteine interacts with the gold nanoparticles, while its carboxylic acid group interacts with the Fe3O4 core, effectively anchoring the gold nanoparticles onto the magnetic core. []

Q3: Can Boc-L-cysteine be used to synthesize polymers, and what are the unique properties of these polymers?

A3: Yes, Boc-L-cysteine-derived β-thiolactone undergoes controlled ring-opening polymerization using Boc-L-cysteine methyl ester as an initiator. [] The resulting polythioester possesses a reactive thiol end group, enabling further modifications like thiol-ene click reactions. [] Additionally, this polythioester undergoes an intriguing intramolecular S-to-N acyl migration upon Boc deprotection, yielding polycysteine. []

Q4: How does the structure of Boc-L-cysteine contribute to its ability to form conjugates with fumonisins?

A4: Fumonisin B1, a mycotoxin, can form conjugates with Boc-L-cysteine methyl ester through its two tricarballylic acid side chains. [] While the exact mechanism remains unclear, this suggests that the nucleophilic amino group of Boc-L-cysteine methyl ester might react with the carboxylic acid groups of fumonisin B1, forming amide bonds. [] This conjugation ability has significant implications for understanding fumonisin binding in food matrices.

Q5: Are there any studies exploring the spectroscopic properties of Boc-L-cysteine and its derivatives?

A5: Yes, the polythioester synthesized from L-cysteine exhibits Cotton effects in the circular dichroism (CD) spectrum between 200 and 300 nm. [] This spectral behavior, while resembling that of α-helix polypeptides, is attributed to the specific spatial arrangement of the thioester and carbamate carbonyl groups within the repeating unit of the polymer. [] This highlights the impact of Boc-L-cysteine's structure on the chiroptical properties of its derivatives.

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